molecular formula C14H14ClN3O2 B7575938 Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate

Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate

Cat. No. B7575938
M. Wt: 291.73 g/mol
InChI Key: OUFJIQCVGLRVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate, also known as MCP, is a chemical compound that has been extensively studied for its potential use in scientific research. MCP belongs to the class of pyridazine derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Mechanism of Action

The mechanism of action of Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are known to play a role in inflammation and cancer. In addition, Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been found to modulate immune responses by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate also has some limitations, including its poor solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate, including the development of more potent and selective analogs, the investigation of its potential use in combination with other anti-cancer agents, and the exploration of its mechanism of action in more detail. In addition, further studies are needed to determine the safety and efficacy of Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate in vivo, and to evaluate its potential for clinical use in the treatment of various diseases.

Synthesis Methods

The synthesis of Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate involves several steps, including the reaction of 2-chloroethylamine hydrochloride with 2-hydrazinopyridazine, followed by the reaction of the resulting product with methyl 3-oxobutanoate in the presence of triethylamine. The final product is obtained by acidification and recrystallization. The purity of Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been studied for its potential use in various scientific research fields, including medicinal chemistry, pharmacology, and toxicology. Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been found to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. In addition, Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate has been shown to have antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-9(10-5-3-4-6-11(10)15)16-13-8-7-12(17-18-13)14(19)20-2/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFJIQCVGLRVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)NC2=NN=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate

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